molecular formula C4H5N5S B1266818 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-51-0

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No. B1266818
CAS RN: 3176-51-0
M. Wt: 155.18 g/mol
InChI Key: MSEQOANGAYRVAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives involves the heterocyclization reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids in the presence of phosphorus oxychloride. This process yields a series of compounds, confirming the structure and purity of the products using 1H NMR spectroscopy, LC-MS, and elemental analysis (Hlazunova, Panasenko, & Knysh, 2020). Microwave-assisted synthesis is also a convenient method for producing novel derivatives rapidly, as demonstrated by Raval et al. (2010), highlighting the versatility in synthesizing these compounds (Raval, Patel, Patel, & Desai, 2010).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives. For instance, the crystal structure analysis of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, reveals inter-molecular hydrogen bonding, highlighting the intricate molecular interactions that these compounds can exhibit (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives can undergo various chemical reactions, including condensation with carboxylic acids, aldehydes, and amidation, to yield a broad spectrum of potentially biologically active compounds. The ability to introduce different substituents makes these compounds versatile intermediates in synthetic organic chemistry (Shawali & Sayed, 2006).

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : The compound 3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been used as a base for synthesizing various derivatives. For example, Hlazunova et al. (2020) demonstrated the synthesis of ten new compounds in this series, highlighting its potential as a base for creating biologically active compounds (Hlazunova, Panasenko, & Knysh, 2020).

Biological Activity and Potential Applications

  • Antimicrobial Activity : A number of studies have explored the antimicrobial properties of derivatives of 3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Taha (2008) synthesized derivatives with potential antimicrobial activity, indicating the compound's usefulness in developing new antibacterial and antifungal agents (Taha, 2008).
  • Insecticidal and Fungicidal Properties : Chaturvedi et al. (1988) synthesized derivatives with potential as pesticides, showing fungicidal activities against A. niger and H. oryzae, suggesting its application in agricultural sciences (Chaturvedi, Tiwari, & Nizamuddin, 1988).

Chemical Properties and Structural Analysis

  • Structural Characterization : The structural characterization of various derivatives provides insight into the chemical properties of 3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Fan et al. (2010) detailed the crystal structure of thiadiazole-containing triazolo derivatives, adding to the understanding of its chemical behavior (Fan et al., 2010).

Synthesis Methods

  • Microwave-Assisted Synthesis : Raval et al. (2010) explored a microwave-assisted method for synthesizing certain derivatives, indicating advancements in efficient synthesis techniques (Raval, Patel, Patel, & Desai, 2010).

properties

IUPAC Name

3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5S/c1-2-6-7-4-9(2)8-3(5)10-4/h1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEQOANGAYRVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291903
Record name 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

CAS RN

3176-51-0
Record name 3176-51-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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